molecular formula C18H21N7O B15118008 6-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-7-methyl-7H-purine

6-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-7-methyl-7H-purine

Cat. No.: B15118008
M. Wt: 351.4 g/mol
InChI Key: OULWDLOFDAVPEM-UHFFFAOYSA-N
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Description

6-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-7-methyl-7H-purine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a purine ring, a pyrrolidine ring, and a cyclopenta[c]pyridazine moiety, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-7-methyl-7H-purine involves multiple steps, starting with the preparation of the individual ring systems. The cyclopenta[c]pyridazine moiety can be synthesized through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide (sodium ethoxide or sodium methoxide) as the reagent and catalyst . The purine ring can be synthesized through a series of reactions involving the condensation of formamide derivatives with various amines and aldehydes . The final step involves the coupling of the cyclopenta[c]pyridazine moiety with the purine ring and the pyrrolidine ring under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, would be important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

6-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-7-methyl-7H-purine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as ethanol or tetrahydrofuran.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or base.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes involving purine and pyridazine derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-7-methyl-7H-purine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-7-methyl-7H-purine lies in its combination of three distinct ring systems: the purine ring, the pyrrolidine ring, and the cyclopenta[c]pyridazine moiety. This unique structure may confer specific properties and activities that are not present in similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C18H21N7O

Molecular Weight

351.4 g/mol

IUPAC Name

6-[3-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)pyrrolidin-1-yl]-7-methylpurine

InChI

InChI=1S/C18H21N7O/c1-24-11-21-17-16(24)18(20-10-19-17)25-6-5-12(8-25)9-26-15-7-13-3-2-4-14(13)22-23-15/h7,10-12H,2-6,8-9H2,1H3

InChI Key

OULWDLOFDAVPEM-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCC(C3)COC4=NN=C5CCCC5=C4

Origin of Product

United States

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